molecular formula C19H18ClN3O2 B7685650 N-(2-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7685650
M. Wt: 355.8 g/mol
InChI Key: KUPQWPIOOBUVNB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Properties

IUPAC Name

N-(2-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-13-9-11-14(12-10-13)19-22-18(25-23-19)8-4-7-17(24)21-16-6-3-2-5-15(16)20/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPQWPIOOBUVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions, such as Suzuki or Heck coupling.

    Introduction of the butanamide moiety: This can be done through amide bond formation reactions, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to ring opening or amine formation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels that are involved in various biological processes.

    Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide: can be compared with other oxadiazole derivatives, such as:

Uniqueness

  • The presence of the chlorophenyl and methylphenyl groups in this compound imparts unique chemical and biological properties, distinguishing it from other oxadiazole derivatives.
  • Its specific structural features may contribute to its enhanced biological activity and potential therapeutic applications.

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